molecular formula C22H15ClO2 B5160342 3-(3-chlorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone

3-(3-chlorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone

Cat. No. B5160342
M. Wt: 346.8 g/mol
InChI Key: RZGVDOPNVBPNMY-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone, also known as Muscone, is a natural organic compound found in musk deer and other animals. It has a unique and pleasant odor, making it a popular ingredient in perfumes and cosmetics. In recent years, there has been a growing interest in the scientific research and application of Muscone due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone is not fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. This compound may also regulate the expression of various genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor effects. It has been found to reduce oxidative stress and inflammation in cells and tissues. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

3-(3-chlorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has several advantages for lab experiments, including its unique odor, stability, and solubility in various solvents. However, this compound is relatively expensive and difficult to obtain in large quantities. In addition, the synthesis of this compound can be challenging, and the yield can be low.

Future Directions

Further research is needed to fully understand the mechanism of action of 3-(3-chlorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone and its potential therapeutic applications. Future studies should focus on optimizing the synthesis of this compound and improving its yield. In addition, more in-depth studies are needed to evaluate the safety and efficacy of this compound in various animal models and clinical trials. Finally, the potential use of this compound in combination with other drugs or therapies should be explored to enhance its therapeutic effects.

Synthesis Methods

3-(3-chlorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone can be synthesized using various methods, including the reaction of 3-chlorobenzaldehyde with 6-methyl-2-naphthol in the presence of a catalyst. Another method involves the reaction of 3-chlorobenzaldehyde with 6-methyl-2-naphthalenol in the presence of an acid catalyst. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

3-(3-chlorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has been found to have various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has been shown to inhibit the growth of cancer cells and induce cell apoptosis. This compound also has potential therapeutic effects on neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, this compound has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.

properties

IUPAC Name

(3Z)-3-[(3-chlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClO2/c1-14-5-6-17-12-18(8-7-16(17)9-14)21-13-19(22(24)25-21)10-15-3-2-4-20(23)11-15/h2-13H,1H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGVDOPNVBPNMY-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=CC(=CC=C4)Cl)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=CC(=CC=C4)Cl)/C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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